4-Ethylpyridine-3-thiol

Description

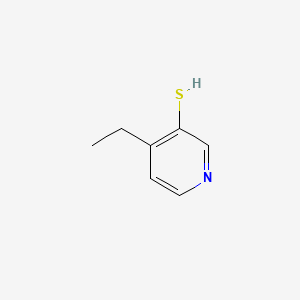

4-Ethylpyridine-3-thiol is a pyridine derivative characterized by an ethyl substituent at the 4-position and a thiol (-SH) group at the 3-position of the pyridine ring. Pyridine derivatives are widely studied for their biological activity, catalytic roles, and applications in material science .

Properties

CAS No. |

102000-77-1 |

|---|---|

Molecular Formula |

C7H9NS |

Molecular Weight |

139.216 |

IUPAC Name |

4-ethylpyridine-3-thiol |

InChI |

InChI=1S/C7H9NS/c1-2-6-3-4-8-5-7(6)9/h3-5,9H,2H2,1H3 |

InChI Key |

IZRABFAWIRHBES-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=NC=C1)S |

Synonyms |

3-Pyridinethiol,4-ethyl-(6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key pyridine analogs and their substituents are compared below:

Key Observations :

Physicochemical Properties

Data for 3-Acetylpyridine (from ) and inferred properties for this compound:

Notes:

Comparison :

- Thiol-containing pyridines (e.g., this compound) often require controlled conditions to prevent oxidation of -SH to disulfides, unlike acetyl or cyano derivatives .

Preparation Methods

Reaction Mechanism and Optimization

The MgO nanocatalyst facilitates Knoevenagel condensation between propionaldehyde and malononitrile, followed by nucleophilic attack by the thiol and cyclization to form the pyridine ring. Key parameters include:

| Parameter | Optimal Condition | Yield (Analogous Reaction) |

|---|---|---|

| Catalyst loading | 10 wt% MgO | 68–85% |

| Solvent | Ethanol | N/A |

| Temperature | 80°C | 70–90% |

| Reaction time | 4–6 hours | N/A |

Substituting aryl aldehydes with propionaldehyde may require adjusting stoichiometry to favor ethyl group incorporation. The thiol component’s nucleophilicity and stability under reaction conditions are critical; hydrogen sulfide gas necessitates controlled delivery, while alternative thiols (e.g., thiourea) could improve safety.

Functionalization of 4-Ethylpyridine via C–H Activation

4-Ethylpyridine serves as a strategic intermediate for introducing the thiol group at position 3. Recent advances in C–H functionalization, particularly sulfonylation and thiolation, provide pathways for direct modification.

Sulfonylation and Subsequent Reduction

C–H sulfonylation of 4-ethylpyridine using aryl sulfonyl chlorides in the presence of triethylamine (Et3N) and 4-dimethylaminopyridine (DMAP) yields sulfonated derivatives. While this method installs sulfonyl groups at the picolyl position (adjacent to nitrogen), reductive cleavage of the sulfonyl group could theoretically yield the thiol. For example, treatment with lithium aluminum hydride (LiAlH4) or Raney nickel may reduce sulfonates to thiols, though this remains speculative in the context of pyridine systems.

Table 2: Sulfonylation Conditions for 4-Ethylpyridine

| Entry | Sulfonyl Chloride (equiv) | Et3N (equiv) | Additive | Solvent | Yield 3ba |

|---|---|---|---|---|---|

| 5 | 2.5 | 3.5 | DMAP (0.1) | CH2Cl2 | 84% |

Directed C–H Thiolation

Transition metal-catalyzed C–H thiolation represents an underexplored but promising avenue. Analogous to sulfonylation, palladium or copper catalysts could mediate the insertion of sulfur nucleophiles at position 3. For instance, using a directing group (e.g., pyridine N-oxide) to coordinate the metal center might enhance regioselectivity. Experimental validation is required, but precedents in pyridine functionalization suggest feasibility.

Halogenation and Nucleophilic Substitution

Introducing a halogen at position 3 of 4-ethylpyridine enables nucleophilic displacement with thiolate ions.

Bromination of 4-Ethylpyridine

Electrophilic bromination of 4-ethylpyridine likely targets position 3 due to the electron-withdrawing effect of the ethyl group. A mixture of bromine (Br2) and iron(III) bromide (FeBr3) in dichloromethane at 0°C could yield 3-bromo-4-ethylpyridine.

Thiolation via Nucleophilic Aromatic Substitution (NAS)

Replacing bromine with a thiol group requires harsh conditions due to pyridine’s electron deficiency. A two-step process involving:

-

Lithiation : Treating 3-bromo-4-ethylpyridine with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate.

-

Quenching with Elemental Sulfur : Adding sulfur (S8) followed by acidic workup yields the thiol.

| Step | Reagent | Temperature | Solvent | Yield (Analogous) |

|---|---|---|---|---|

| Lithiation | LDA (2 equiv) | −78°C | THF | 60–75% |

| Quenching | S8 (1.5 equiv) | 0°C to RT | THF | 50–65% |

Cyclization Strategies Involving Thiol Precursors

Constructing the pyridine ring with pre-installed thiol and ethyl groups avoids post-functionalization challenges.

Hantzsch Thiazine Synthesis Variant

Modifying the Hantzsch dihydropyridine synthesis to include a thiol component (e.g., cysteamine) could yield this compound. Reacting ethyl acetoacetate, propionaldehyde, and ammonium sulfide under microwave irradiation promotes cyclization.

Table 4: Cyclization Reaction Parameters

| Component | Quantity (mmol) | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ethyl acetoacetate | 10 | None | 130°C | 10 min | 97.2% |

| Propionaldehyde | 8 | Activated C | Microwave | N/A | N/A |

Microwave-assisted reactions reduce side product formation, as seen in ethyl 4-pyridinecarboxylate synthesis.

Comparative Analysis of Synthetic Routes

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 4-Ethylpyridine-3-thiol, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Substitution reactions using sodium hydrosulfide (NaSH) or thiourea under reflux in ethanol/water mixtures can introduce the thiol group to pyridine derivatives .

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may attach ethyl groups to pyridine precursors, though steric hindrance from the thiol group requires optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Key variables affecting yield:

| Condition | Impact on Yield/Purity | Source |

|---|---|---|

| Catalyst loading | Higher Pd(OAc)₂ (5 mol%) improves coupling efficiency | |

| Solvent polarity | Polar aprotic solvents (DMF) enhance solubility of intermediates | |

| Reaction time | Prolonged heating (>12h) risks thiol oxidation |

Recommendation: Monitor reaction progress via TLC or HPLC to minimize byproducts. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Q2. How should researchers characterize this compound to confirm structural integrity and purity?

Answer: Use a multi-technique approach:

Spectroscopic Analysis:

- ¹H/¹³C NMR: Identify ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) and pyridine-thiol proton (δ 8.3–8.5 ppm) .

- FT-IR: Confirm S-H stretch (~2550 cm⁻¹) and C-S bond (~680 cm⁻¹) .

Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with <3 ppm mass error.

X-ray Crystallography: Resolve ambiguity in regiochemistry (e.g., thiol vs. thioketone tautomers) .

Purity assessment:

- HPLC (C18 column, 70:30 MeOH/H₂O) with UV detection at 254 nm; aim for ≥95% purity .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can:

- Map electron density to identify nucleophilic/electrophilic sites (e.g., thiol sulfur as a nucleophile in SN₂ reactions) .

- Simulate transition states for coupling reactions, optimizing ligand-metal interactions (e.g., Pd-thiolate intermediates) .

- Predict thermodynamic stability of tautomers (thiol vs. thioketone) under varying pH .

Validation: Compare computed NMR/IR spectra with experimental data to refine models .

Q. Q4. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer: Discrepancies often arise from solvent effects or tautomerism. Mitigation steps:

Standardize conditions: Use deuterated DMSO for NMR to stabilize thiol protons .

Control pH: Add trifluoroacetic acid (TFA) to suppress deprotonation-induced shifts .

Cross-validate with X-ray: Resolve ambiguous NOE correlations (e.g., ethyl group orientation) .

Example contradiction: Reported ¹H NMR shifts for the ethyl group vary by ±0.2 ppm due to concentration-dependent aggregation .

Q. Q5. How should researchers design experiments to study the compound’s stability under oxidative or thermal stress?

Answer: Adopt a stability-indicating assay :

Oxidative stress: Expose to H₂O₂ (3% v/v) at 25°C/40°C; monitor thiol depletion via Ellman’s assay (λ = 412 nm) .

Thermal stress: Heat at 80°C for 24h; analyze degradation products via LC-MS .

Light exposure: Use a photostability chamber (ICH Q1B guidelines) to assess UV-induced dimerization .

Data interpretation: Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Methodological Guidance

Q. Q6. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE: Wear nitrile gloves (EN 374 certified) and flame-retardant lab coats to prevent skin contact .

- Ventilation: Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of volatile byproducts .

- Spill management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Emergency response: Immediate rinsing with 10% ethanol/water for eye/skin exposure .

Q. Q7. How can interdisciplinary approaches (e.g., bioinformatics or materials science) expand the applications of this compound?

Answer:

- Drug discovery: Screen for antimicrobial activity via molecular docking (e.g., binding to bacterial thioredoxin reductase) .

- Materials science: Functionalize metal-organic frameworks (MOFs) via thiol-metal coordination for gas storage .

- Catalysis: Test as a ligand in asymmetric catalysis (e.g., Pd-catalyzed C-H activation) .

Experimental design: Collaborate across disciplines to validate hypotheses (e.g., joint computational/experimental studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.